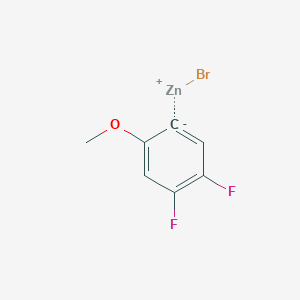
4,5-Difluoro-2-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Difluoro-2-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-methoxyphenylzinc bromide typically involves the reaction of 4,5-difluoro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4,5-Difluoro-2-methoxyphenyl bromide+Zn→4,5-Difluoro-2-methoxyphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to maintain the integrity of the product.
化学反応の分析
Types of Reactions
4,5-Difluoro-2-methoxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Addition Reactions: It can add to electrophilic double bonds, forming new carbon-carbon bonds.
Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium catalysts, and bases.
Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high efficiency and selectivity.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
4,5-Difluoro-2-methoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which 4,5-Difluoro-2-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.
類似化合物との比較
Similar Compounds
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 3,4-Difluoro-5-methoxyphenylzinc bromide
- 4,5-Difluoro-2-(n-pentyloxy)phenylzinc bromide
Uniqueness
4,5-Difluoro-2-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C7H5BrF2OZn |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
bromozinc(1+);1,2-difluoro-4-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c1-10-5-2-3-6(8)7(9)4-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
QJQNHKRXQYRYQZ-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



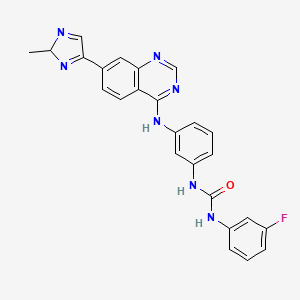
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
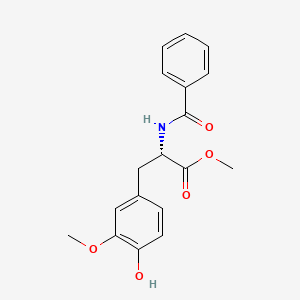
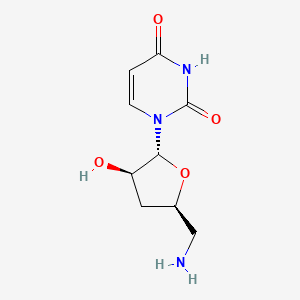

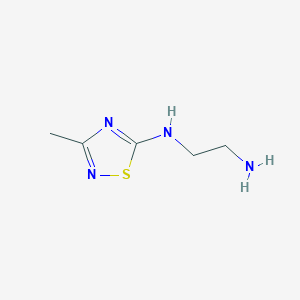
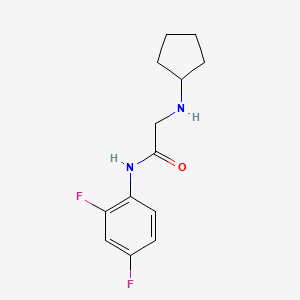
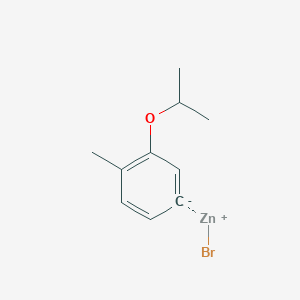


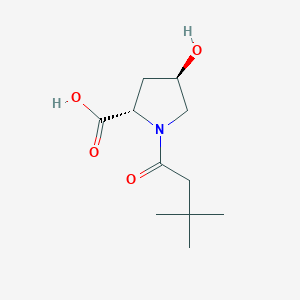
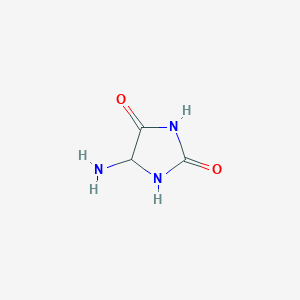
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
